molecular formula C22H21N7O B2796922 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea CAS No. 1170791-67-9

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea

Cat. No. B2796922
CAS RN: 1170791-67-9
M. Wt: 399.458
InChI Key: DADCNBXLJPIMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea, also known as E7080, is a small molecule inhibitor that targets multiple tyrosine kinases. It was initially developed as a cancer drug, but its potential applications have expanded to other areas of research.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research indicates that pyrimidine derivatives, including compounds structurally related to 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea, have shown significant antimicrobial activity. The synthesis of these derivatives involves reactions under specific conditions, highlighting their potential in medicinal chemistry for developing new antimicrobial agents. For instance, studies on the synthesis and antimicrobial activities of pyrimidine and pyrazole derivatives demonstrate their promising antimicrobial properties against various microorganisms, suggesting a pathway for new drug discovery (Rathod & Solanki, 2018), (Holla et al., 2006).

Anticancer Potential

Compounds structurally related to 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea have been synthesized and evaluated for their potential anticancer activities. Novel pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents. For example, novel pyrazolo[3,4-d]pyrimidine derivatives have shown significant activity against human cancer cell lines, suggesting their application in cancer therapy (Alam et al., 2018), (Abdellatif et al., 2014).

Antioxidant Activity

The antioxidant properties of pyrimidine derivatives also underscore their scientific relevance. By undergoing specific reactions, these compounds have been shown to exhibit antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. The synthesis and evaluation of antioxidant activity in certain derivatives highlight their potential therapeutic benefits in diseases caused by oxidative stress (George et al., 2010).

Theoretical and Molecular Studies

Theoretical and molecular studies on compounds similar to 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea have provided insights into their chemical properties and potential applications. For example, density functional theory (DFT) calculations have been used to study the molecular properties of pyranopyrazoles, offering valuable information for the design of new molecules with desired biological activities (Al-Amiery et al., 2012).

properties

IUPAC Name

1-(2-ethylphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O/c1-2-16-6-3-4-7-19(16)28-22(30)27-18-10-8-17(9-11-18)26-20-14-21(24-15-23-20)29-13-5-12-25-29/h3-15H,2H2,1H3,(H,23,24,26)(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADCNBXLJPIMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea

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